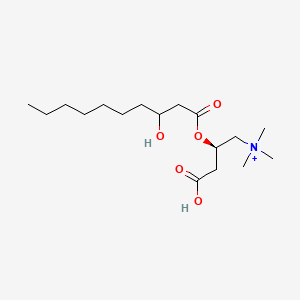

3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxydecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxydecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired diastereomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the diastereomers .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxydecanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

Oxidation: Formation of 3-ketodecanoyl ®-Carnitine.

Reduction: Formation of 3-hydroxydecanoyl ®-Carnitine.

Substitution: Formation of decanoic acid and ®-Carnitine.

Aplicaciones Científicas De Investigación

3-Hydroxydecanoyl ®-Carnitine Inner Salt has various applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of acylcarnitines.

Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.

Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to carnitine.

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxyhexadecanoylcarnitine: Another acylcarnitine with a longer fatty acid chain.

3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine involved in ketone body metabolism.

Uniqueness

3-Hydroxydecanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which influences its metabolic role and biochemical properties. Its mixture of diastereomers also adds complexity to its stereochemistry and biological activity .

Actividad Biológica

3-Hydroxydecanoyl (R)-Carnitine Inner Salt, a mixture of diastereomers, is a derivative of L-carnitine that plays a significant role in fatty acid metabolism. This compound is part of the acylcarnitine family, which facilitates the transport of fatty acids into the mitochondria for β-oxidation. The biological activity of this compound is crucial for energy production, particularly in muscle tissues, and it has implications in various metabolic disorders.

3-Hydroxydecanoyl (R)-Carnitine Inner Salt functions primarily by enhancing the transport of long-chain fatty acids into the mitochondria. This process is mediated by carnitine acyltransferases, particularly carnitine palmitoyltransferase I (CPT I) and II (CPT II), which facilitate the conversion of acyl-CoA to acylcarnitines. The compound's structure allows it to effectively bind to these enzymes, promoting fatty acid oxidation and ATP production.

Metabolic Pathways

The compound is involved in several key metabolic pathways:

- Fatty Acid Oxidation : It promotes the β-oxidation of fatty acids, leading to increased ATP production.

- Energy Homeostasis : By facilitating fatty acid transport, it helps maintain energy balance during periods of fasting or intense exercise.

- Antioxidant Activity : Some studies suggest that L-carnitine and its derivatives possess antioxidant properties, potentially protecting cells from oxidative stress during metabolic processes .

Clinical Implications

Research indicates that 3-Hydroxydecanoyl (R)-Carnitine Inner Salt may have therapeutic potential in several conditions:

- Cardiovascular Diseases : It has been shown to improve cardiac function and reduce symptoms associated with myocardial infarction .

- Metabolic Disorders : The compound may aid in managing conditions such as obesity and insulin resistance by enhancing lipid metabolism .

- Muscle Recovery : L-carnitine supplementation has been associated with reduced muscle soreness and improved recovery post-exercise .

Case Studies

- Cardiac Function Improvement : A study involving patients with ischemic heart disease demonstrated that supplementation with L-carnitine significantly improved heart function and reduced angina symptoms .

- Exercise Performance : In a controlled trial, athletes taking L-carnitine showed enhanced exercise performance and reduced fatigue levels compared to a placebo group .

- Metabolic Syndrome : A clinical trial indicated that patients with metabolic syndrome who supplemented with carnitine experienced improvements in body composition and lipid profiles .

Data Tables

Propiedades

Fórmula molecular |

C17H34NO5+ |

|---|---|

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

[(2R)-3-carboxy-2-(3-hydroxydecanoyloxy)propyl]-trimethylazanium |

InChI |

InChI=1S/C17H33NO5/c1-5-6-7-8-9-10-14(19)11-17(22)23-15(12-16(20)21)13-18(2,3)4/h14-15,19H,5-13H2,1-4H3/p+1/t14?,15-/m1/s1 |

Clave InChI |

VCRSQDIROUELAR-YSSOQSIOSA-O |

SMILES isomérico |

CCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |

SMILES canónico |

CCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.